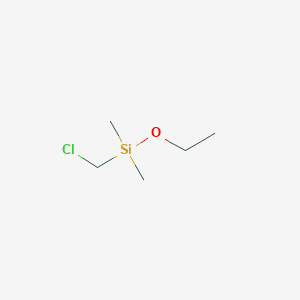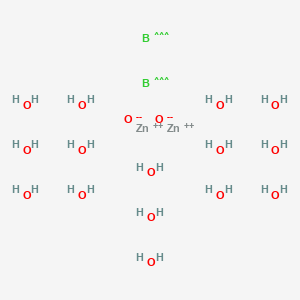
1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane
Overview
Description
1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane is an organic compound with the chemical formula C14H24O4. It is a colorless to pale yellow liquid that is soluble in various organic solvents. This compound is primarily used as a cross-linking agent and plasticizer in epoxy resins, enhancing their mechanical properties, strength, hardness, and heat resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane is typically synthesized through an epoxidation reaction. The process involves the reaction of cyclohexane with glycidol under alkaline conditions. The reaction proceeds as follows:
Starting Materials: Cyclohexane and glycidol.
Reaction Conditions: Alkaline medium, typically using a base such as sodium hydroxide.
Reaction: The cyclohexane reacts with glycidol to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane undergoes various chemical reactions, including:
Epoxidation: The compound itself contains epoxy groups, which can participate in further epoxidation reactions.
Hydrolysis: The epoxy groups can be hydrolyzed to form diols.
Polymerization: The compound can undergo polymerization reactions to form cross-linked polymer networks.
Common Reagents and Conditions
Epoxidation: Typically involves peracids or hydrogen peroxide as oxidizing agents.
Hydrolysis: Requires acidic or basic conditions, often using water or aqueous solutions of acids or bases.
Polymerization: Initiated by heat, UV light, or chemical initiators such as peroxides.
Major Products Formed
Diols: Formed through hydrolysis of the epoxy groups.
Cross-linked Polymers: Formed through polymerization reactions, resulting in materials with enhanced mechanical properties
Scientific Research Applications
1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane has a wide range of applications in scientific research and industry:
Chemistry: Used as a cross-linking agent in the synthesis of epoxy resins, which are essential in coatings, adhesives, and composite materials.
Biology: Utilized in the preparation of biocompatible materials for medical devices and implants.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable polymer networks.
Industry: Employed in the production of high-strength and high-hardness epoxy modified sealants, enhancing the durability and performance of industrial materials .
Mechanism of Action
The primary mechanism of action of 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane involves the reactivity of its epoxy groups. These groups can undergo ring-opening reactions, leading to the formation of cross-linked polymer networks. The molecular targets include various nucleophiles such as amines, thiols, and hydroxyl groups, which react with the epoxy groups to form stable covalent bonds. This cross-linking process enhances the mechanical properties and stability of the resulting materials .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(glycidyloxymethyl)cyclohexane
- 1,4-Bis(hydroxymethyl)cyclohexane diglycidyl ether
- 1,4-Bis(oxiranylmethoxymethyl)cyclohexane
- 1,4-Cyclohexanedimethanol diglycidyl ether
Uniqueness
1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane is unique due to its specific structure, which provides a balance between flexibility and rigidity in the resulting polymer networks. This compound offers superior mechanical properties and thermal stability compared to other similar compounds, making it highly valuable in applications requiring durable and high-performance materials .
Properties
IUPAC Name |
2-[[4-(oxiran-2-ylmethoxymethyl)cyclohexyl]methoxymethyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4/c1-2-12(6-16-8-14-10-18-14)4-3-11(1)5-15-7-13-9-17-13/h11-14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMQXWYQIIUJIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1COCC2CO2)COCC3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29357-35-5 | |
| Record name | Oxirane, 2,2′-[1,4-cyclohexanediylbis(methyleneoxymethylene)]bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29357-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1044805 | |
| Record name | 2,2'-[Cyclohexane-1,4-diylbis(methanediyloxymethanediyl)]dioxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Oxirane, 2,2'-[1,4-cyclohexanediylbis(methyleneoxymethylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
14228-73-0 | |
| Record name | 1,4-Cyclohexanedimethanol diglycidyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14228-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxirane, 2,2'-(1,4-cyclohexanediylbis(methyleneoxymethylene))bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014228730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxirane, 2,2'-[1,4-cyclohexanediylbis(methyleneoxymethylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-[Cyclohexane-1,4-diylbis(methanediyloxymethanediyl)]dioxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-bis[(2,3-epoxypropoxy)methyl]cyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-](/img/structure/B84213.png)







![Phosphine sulfide, [(methylthio)methyl]diphenyl-](/img/structure/B84228.png)


